molecular formula C14H18N2O2 B8724887 rel-((4aS,9bR)-ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate)

rel-((4aS,9bR)-ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate)

Cat. No.: B8724887
M. Wt: 246.30 g/mol
InChI Key: VBDDIOPVRQTWKP-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+/-)-Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.30 g/mol. This compound is known for its unique structure, which includes a pyridoindole core, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of rel-((4aS,9bR)-ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate) typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the pyridoindole core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

(+/-)-Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(+/-)-Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of rel-((4aS,9bR)-ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(+/-)-Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl cis-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate: This compound shares a similar core structure but may differ in specific functional groups or stereochemistry.

    1,3,4,4a,5,9b-Hexahydro-2H-pyrido[4,3-b]indole-2-carboxylic acid ethyl ester: Another related compound with slight variations in its chemical structure

The uniqueness of rel-((4aS,9bR)-ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate) lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl (4aR,9bS)-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-2-18-14(17)16-8-7-13-11(9-16)10-5-3-4-6-12(10)15-13/h3-6,11,13,15H,2,7-9H2,1H3/t11-,13-/m1/s1

InChI Key

VBDDIOPVRQTWKP-DGCLKSJQSA-N

Isomeric SMILES

CCOC(=O)N1CC[C@@H]2[C@H](C1)C3=CC=CC=C3N2

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=CC=CC=C3N2

Origin of Product

United States

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